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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable
synthesis of 2-Pentanol, 5-iodo- (also known as 5-iodo-2-pentanol). The primary method
detailed is the regioselective ring-opening of the readily available and biomass-derivable
solvent, 2-methyltetrahydrofuran. This approach offers a cost-effective and scalable route to
the target molecule, a valuable intermediate in organic synthesis and drug development.

Introduction

2-Pentanol, 5-iodo- is a bifunctional molecule containing both a secondary alcohol and a
primary iodide. This combination of functionalities makes it a versatile building block for the
introduction of a C5 chain in the synthesis of more complex molecules. Traditional multi-step
syntheses of such iodo-alcohols can be cumbersome and expensive. The protocol outlined
below provides a more direct and scalable alternative.

The key transformation involves the acid-catalyzed ring-opening of 2-methyltetrahydrofuran
with an iodide source. The reaction proceeds via a nucleophilic substitution (SN2) mechanism,
where the iodide ion preferentially attacks the less sterically hindered primary carbon of the
protonated ether, leading to the desired product with high regioselectivity.

Reaction Principle and Pathway
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The synthesis of 2-Pentanol, 5-iodo- from 2-methyltetrahydrofuran is based on the principle of
acid-catalyzed ether cleavage. The reaction is initiated by the protonation of the oxygen atom
of the tetrahydrofuran ring, which activates the C-O bonds towards nucleophilic attack. The
iodide ion then acts as the nucleophile, attacking one of the carbon atoms adjacent to the
oxygen. Due to steric hindrance at the secondary carbon (C2), the attack predominantly occurs
at the less hindered primary carbon (C5), resulting in the formation of 2-Pentanol, 5-iodo-.

Synthesis of 2-Pentanol, 5-iodo-

Reactants
\{‘
Acid : Protonated Product
(e.g., H2SO4, HCI) 2-Methyltetrahydrofuran + - (SN2 attack)
2-Pentanol, 5-iodo-]
lodide Source
(e.g., Nal, HI)

Click to download full resolution via product page

Figure 1: Reaction pathway for the synthesis of 2-Pentanol, 5-iodo-.

Experimental Protocols

Two primary protocols are presented for the synthesis of 2-Pentanol, 5-iodo-. Protocol A
utilizes hydroiodic acid, offering a direct approach. Protocol B employs a combination of sodium
lodide and a strong acid, which can be more convenient for laboratories where hydroiodic acid
is not readily available.

Protocol A: Ring-Opening of 2-Methyltetrahydrofuran
with Hydroiodic Acid

This protocol is adapted from general procedures for ether cleavage using strong acids.
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Materials:

2-Methyltetrahydrofuran (=99%)

e Hydroiodic acid (57% in water)

e Dichloromethane (CH2Cl2)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution

e Brine (saturated agueous NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Equipment:

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask charged with 2-methyltetrahydrofuran (1.0 eq), add hydroiodic acid
(57% in water, 1.5 - 2.0 eq) cautiously with stirring.

o Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

 After the reaction is complete, cool the mixture to room temperature.

o Transfer the mixture to a separatory funnel and dilute with dichloromethane.
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Carefully wash the organic layer sequentially with water, saturated agueous sodium
bicarbonate solution (to neutralize the acid), and saturated aqueous sodium thiosulfate
solution (to remove any residual iodine).

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to afford pure 2-Pentanol, 5-iodo-.

Protocol B: In Situ Generation of HI from Sodium lodide
and Acid

This protocol provides an alternative to using concentrated hydroiodic acid.

Materials:

2-Methyltetrahydrofuran (299%)

Sodium iodide (Nal)

Concentrated sulfuric acid (H2S0a4) or phosphoric acid (HzPOa4)

Acetonitrile (CHsCN) or another suitable solvent

Dichloromethane (CH2Clz2)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Saturated aqueous sodium thiosulfate (Naz2S203) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Equipment:
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Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic
stirrer

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve sodium iodide (1.5 - 2.0 eq) in acetonitrile.
Add 2-methyltetrahydrofuran (1.0 eq) to the solution.

Cool the mixture in an ice bath.

Slowly add concentrated sulfuric acid or phosphoric acid (1.5 - 2.0 eq) dropwise from a
dropping funnel with vigorous stirring.

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux
(approximately 80-90 °C) for 6-12 hours. Monitor the reaction by TLC or GC.

Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice
and water.

Extract the aqueous mixture with dichloromethane (3 x volumes).

Combine the organic extracts and wash sequentially with saturated aqueous sodium
bicarbonate solution and saturated aqueous sodium thiosulfate solution.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation.
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Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the
synthesis of 2-Pentanol, 5-iodo-. Please note that yields are highly dependent on the specific
reaction conditions and purification efficiency.

Parameter Protocol A (HI) Protocol B (Nal/Acid)
Starting Material 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran
lodide Source Hydroiodic Acid (57%) Sodium lodide

Acid - H2S0a4 or H3POa4
Stoichiometry (lodide:Ether) 15-20:1 15-20:1

Solvent None or Dichloromethane Acetonitrile

Reaction Temperature 100-110 °C (Reflux) 80-90 °C (Reflux)
Reaction Time 4-8 hours 6-12 hours

Typical Yield 70-85% 65-80%

Purification Vacuum Distillation Vacuum Distillation

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical
workflow.
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General Workflow for 2-Pentanol, 5-iodo- Synthesis

Reactant Preparation
(2-MeTHF, lodide Source, Acid)
Ring-Opening Reaction
(Heating under Reflux)
Aqueous Workup
(Quenching, Extraction, Washing)
[Drying and Filtration]
Solvent Removal
(Rotary Evaporation)
Purification
(Vacuum Distillation)
Product Characterization
(NMR, GC-MS, IR)
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Figure 2: General experimental workflow for the synthesis and purification.
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Safety Considerations

e Hydroiodic acid, sulfuric acid, and phosphoric acid are highly corrosive. Handle with extreme
care in a well-ventilated fume hood, wearing appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat.

¢ Dichloromethane and acetonitrile are volatile and toxic. Use in a fume hood and avoid
inhalation.

e The reaction can generate heat, especially during the addition of acid. Ensure proper cooling
and controlled addition.

 lodine can be liberated during the workup. The use of a sodium thiosulfate wash is important
to neutralize it.

Conclusion

The synthesis of 2-Pentanol, 5-iodo- via the ring-opening of 2-methyltetrahydrofuran is a
robust and scalable method. The protocols provided herein offer two effective routes to this
valuable synthetic intermediate. By following the detailed procedures and adhering to the
safety precautions, researchers can efficiently produce this compound for their synthetic needs
in drug discovery and development. Further optimization of reaction conditions may be possible
to improve yields and reduce reaction times for specific large-scale applications.

« To cite this document: BenchChem. [Scalable Synthesis of 2-Pentanol, 5-iodo-: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058609#scalable-synthesis-of-2-pentanol-5-iodo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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